molecular formula C22H14N2O4S B2608337 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 476642-71-4

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2608337
CAS No.: 476642-71-4
M. Wt: 402.42
InChI Key: UOVKGOLHGGBVMD-UHFFFAOYSA-N
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Description

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a benzochromene core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Construction of the Benzochromene Core: The benzochromene core can be synthesized via a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic conditions.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and furan derivatives with the benzochromene core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The carbonyl group in the benzochromene core can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, thiazole, and benzochromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and thiazole rings.

    Reduction Products: Alcohol derivatives of the benzochromene core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • N-(benzo[d]thiazol-2-yl)-1-oxopropan-2-yl
  • N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and a benzochromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S/c1-12-6-8-19(27-12)17-11-29-22(23-17)24-20(25)16-10-15-14-5-3-2-4-13(14)7-9-18(15)28-21(16)26/h2-11H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVKGOLHGGBVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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